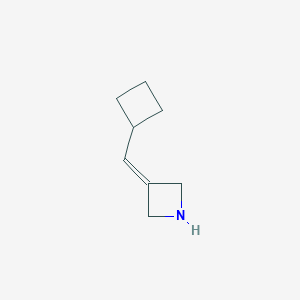
3-(Cyclobutylmethylidene)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclobutylmethylidene)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Cyclobutylmethylidene)azetidine, can be achieved through several methods:
Cycloaddition Reactions: . This reaction can be mediated by visible light and involves the formation of a four-membered ring.
Nucleophilic Substitution: Azetidines can also be synthesized via nucleophilic substitution reactions of acyclic amines. This method involves the substitution of a leaving group with a nucleophile, leading to the formation of the azetidine ring.
Reduction of β-Lactams: The reduction of β-lactams is another method to obtain azetidines. This process involves the reduction of the carbonyl group in β-lactams to form the corresponding azetidine.
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its high regio- and stereoselectivity . Additionally, the use of microwave irradiation and solid support systems can enhance the efficiency and yield of azetidine synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclobutylmethylidene)azetidine undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form corresponding N-oxides.
Reduction: Reduction of azetidines can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(Cyclobutylmethylidene)azetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Cyclobutylmethylidene)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles . Additionally, the unique structure of azetidines allows them to interact with biological targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness of 3-(Cyclobutylmethylidene)azetidine
This compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.
Eigenschaften
Molekularformel |
C8H13N |
|---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
3-(cyclobutylmethylidene)azetidine |
InChI |
InChI=1S/C8H13N/c1-2-7(3-1)4-8-5-9-6-8/h4,7,9H,1-3,5-6H2 |
InChI-Schlüssel |
YPDYOQNPIXFVBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C=C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



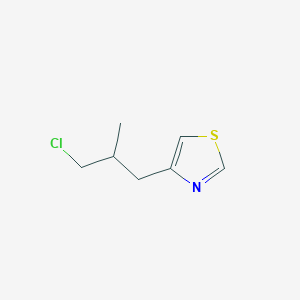
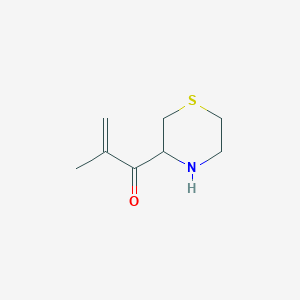
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
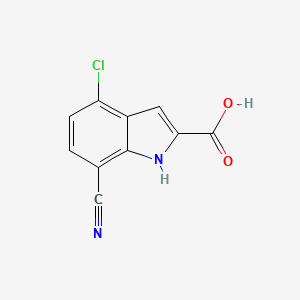
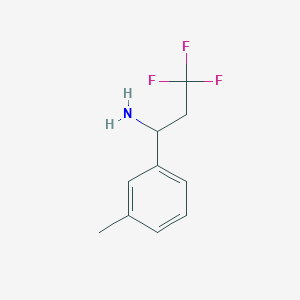

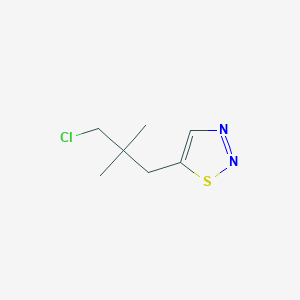
amine](/img/structure/B13178404.png)
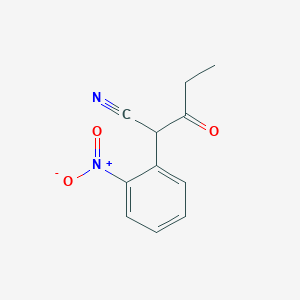

![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
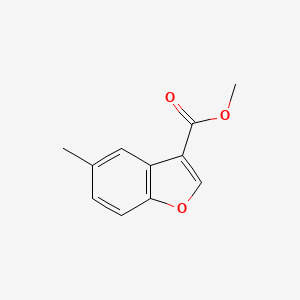
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
